

Total Synthesis of Enduracididine: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Enduracididine*

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Enduracididine, a non-proteinogenic amino acid characterized by a unique cyclic guanidinium moiety, is a critical component of several potent antibiotics, including the depsipeptide teixobactin. The growing interest in teixobactin and its analogues for combating antimicrobial resistance has spurred the development of various synthetic routes to access **enduracididine** and its stereoisomers. This document provides detailed application notes and protocols for the total synthesis of **enduracididine**, focusing on practical and scalable methods for research and development.

Comparative Overview of Synthetic Strategies

Several synthetic approaches to L-allo-**enduracididine**, the diastereomer found in teixobactin, have been reported. The choice of strategy often depends on the desired scale, stereochemical purity, and available starting materials. Below is a summary of key quantitative data from two prominent and scalable synthetic routes.

Parameter	Yuan et al. (2015)	Gangathade et al. (2021)
Starting Material	Boc-trans-Hyp-OH	(S)-Glycidol
Number of Steps	10	10
Overall Yield	31%[1]	22.75%[2]
Diastereoselectivity	>50:1[1]	High (not explicitly quantified)
Key Reactions	Pyrrolidine Oxidation, Reductive Ring Opening	Regioselective Epoxide Opening, Sharpless Asymmetric Dihydroxylation
Scalability	Demonstrated on a gram scale	Reported as a scalable synthesis

Synthetic Pathways and Logical Flow

The following diagrams illustrate the synthetic workflows for the total synthesis of L-allo-**enduracididine** as reported by Yuan et al. and Gangathade et al.



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Caption: Synthetic workflow for L-allo-**enduracididine** synthesis by Yuan et al.



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References

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